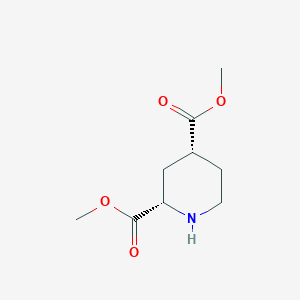

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate

説明

特性

IUPAC Name |

dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJHLIFSMMYQEN-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678066 | |

| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98935-65-0 | |

| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the diastereoselective addition of Grignard reagents to chiral imines derived from piperidine. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of the intermediates .

Industrial Production Methods

Industrial production of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate may involve large-scale catalytic processes using chiral catalysts. These processes are designed to maximize yield and enantiomeric purity while minimizing waste and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学的研究の応用

While comprehensive data tables and exhaustive case studies for Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate are not available in the search results, its roles and applications in scientific research can be elucidated. Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate, also known under other names such as cis-dimethyl piperidine-2,4-dicarboxylate, is a chemical compound with the molecular formula .

Relevant Research Areas:

- Pharmacology: Piperidine dicarboxylates have been shown to prevent the development of receptor desensitization . Studies involving piperidine dicarboxylate analogues on neuromuscular junctions revealed their activity as agonists that depolarize the fiber membrane .

- Antiviral Drug Development: Piperidine-containing compounds have demonstrated effective inhibition of PLP2 from HCoV-NL63, a pathogen that can be potentially fatal in children and the elderly . These compounds may offer opportunities for broader-spectrum antiviral drugs effective against SARS-CoV and HCoV-NL63 infections .

- Organic Synthesis: Dimethyl acetylenedicarboxylate (DMAD), a related compound, is a versatile tool in organic synthesis . It participates in various reactions, such as cycloadditions, leading to the formation of thiadiazines, which are used as nematicides, fungicides, herbicides, and insecticides . DMAD can also induce piperidine ring opening, providing substituted pyrroles .

- Coordination Chemistry: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a similar compound, serves as a ligand in coordination complexes, enhancing the stability and reactivity of metal ions, which is crucial for catalysis and materials science .

- Agrochemicals and Dyes: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate applications extend to the fields of agrochemicals and dyes, where it contributes to the formulation of effective products .

作用機序

The mechanism by which Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways .

類似化合物との比較

Structural and Functional Group Variations

Ring Size and Substitution Patterns

- Piperidine vs. Pyrrolidine Derivatives: Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (piperidine ring) contrasts with (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC, pyrrolidine ring). Key Substituents: APDC contains an amino group at position 4, which is critical for its agonist activity at mGlu2/3 receptors. In contrast, the piperidine analog lacks this functional group, likely rendering it inactive at glutamate receptors .

Pyridine-Based Analogs

- Dimethyl 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylate () and related pyridine derivatives replace the saturated piperidine ring with an aromatic pyridine core.

Azetidine and Cubane Derivatives

- Cubane-based dicarboxylates () exhibit unique three-dimensional geometries but lack biological data in the provided context .

Receptor Interactions

- (2R,4R)-APDC : A well-characterized group II mGlu receptor agonist with micromolar affinity. It inhibits glutamate exocytosis in neuronal tissues but shows cross-reactivity with other mGlu subtypes .

- Dimethyl (2S,4R)-Piperidine-2,4-Dicarboxylate: No direct receptor activity reported. However, its pyrrolidine-based derivative, KUD983/KUD984 (), demonstrates anticancer activity via PI3K/Akt pathways, highlighting the impact of substituents on biological targeting .

Enzyme Inhibition

- Substituents at position 5 influence selectivity and potency .

Stereochemical and Conformational Impact

- The (2S,4R) configuration of the target compound contrasts with (2R,4R)-APDC, where the 4R stereochemistry is essential for mGlu2/3 binding. Piperidine’s larger ring may reduce steric hindrance compared to pyrrolidine, but the absence of an amino group limits receptor engagement .

生物活性

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (DMPC) is a chiral compound that has garnered attention in both organic chemistry and biological research. Its unique structure, characterized by two ester functional groups attached to a piperidine ring, contributes to its potential biological activities. This article delves into the biological activity of DMPC, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has the molecular formula C₉H₁₅N₁O₄ and a molecular weight of 185.22 g/mol. The compound features two carboxylate groups that play a crucial role in its interaction with biological targets.

The biological activity of DMPC primarily involves its role as an enzyme inhibitor . It is believed to interact with the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic reactions. The exact molecular targets may vary, but they often include key enzymes involved in metabolic pathways. This mechanism positions DMPC as a valuable compound in drug development and enzyme studies .

Applications in Scientific Research

DMPC has been utilized in various research contexts:

- Enzyme Studies : It serves as a model compound for studying enzyme mechanisms and developing enzyme inhibitors.

- Synthesis of Complex Molecules : DMPC is employed as a building block in the synthesis of more complex organic molecules and chiral drugs.

- Pharmaceutical Development : The compound is being investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMPC, it is essential to compare it with structurally similar compounds:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| Dimethyl (2S,4S)-piperidine-2,4-dicarboxylate | (2S,4S) | Different enzyme inhibition profile |

| Dimethyl (2R,4R)-piperidine-2,4-dicarboxylate | (2R,4R) | Distinct pharmacological properties |

| Dimethyl (2R,4S)-piperidine-2,4-dicarboxylate | (2R,4S) | Unique interactions with biological targets |

The stereochemistry of DMPC significantly influences its reactivity and interactions with biological molecules. This specificity makes it an important candidate for the development of chiral drugs .

Case Studies and Research Findings

Recent studies have highlighted the potential of DMPC in various applications:

- Enzyme Inhibition Studies : Research indicates that DMPC can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can bind to the active sites of specific enzymes, leading to decreased enzymatic activity .

- Pharmacological Investigations : In vivo studies have explored the anti-inflammatory properties of DMPC. Animal models have demonstrated that DMPC administration results in reduced inflammation markers compared to control groups .

Q & A

Q. What ethical standards apply to pharmacological testing of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。